![molecular formula C21H18N2O2S B2874101 3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 923164-89-0](/img/structure/B2874101.png)
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that contains several functional groups, including a benzofuran, a thiazole, and a carboxamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzofuran and thiazole rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzofuran, thiazole, and carboxamide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized novel compounds derived from benzofuran and thiazole derivatives, exploring their potential as anti-inflammatory and analgesic agents. For instance, a study demonstrated the synthesis of various heterocyclic compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide, showing significant COX-2 inhibitory activity along with analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020).
Gelation Behavior and Supramolecular Chemistry
Another area of research involves the study of N-(thiazol-2-yl) benzamide derivatives for their gelation properties. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation behavior. One investigation found that certain amides exhibited gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the importance of molecular design in supramolecular chemistry (P. Yadav & Amar Ballabh, 2020).
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of derivatives of benzofuran has yielded promising results. For example, certain 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed excellent yields and significant in vitro antibacterial activity against pathogenic bacteria (M. Idrees et al., 2020). Additionally, novel analogs of benzothiazol substituted pyrazol-5-ones were designed, synthesized, and evaluated for their antibacterial and cytotoxic activities, revealing that some compounds displayed promising antibacterial activity at non-cytotoxic concentrations (M. Palkar et al., 2017).
Fungicidal Preservatives
A series of novel benzofuran-1,2,3-triazole hybrids were synthesized and investigated as fungicidal preservatives against various fungi, demonstrating the potential of these compounds as protective agents for materials susceptible to fungal degradation (Fahimeh Abedinifar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-6-5-7-15(10-13)11-16-12-22-21(26-16)23-20(24)19-14(2)17-8-3-4-9-18(17)25-19/h3-10,12H,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLXPKHWYORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)
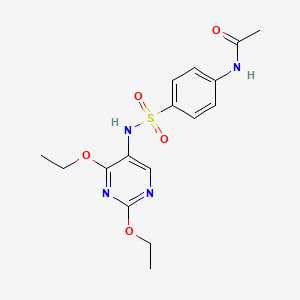
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
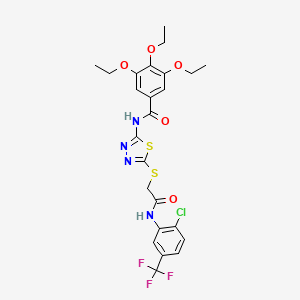
![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
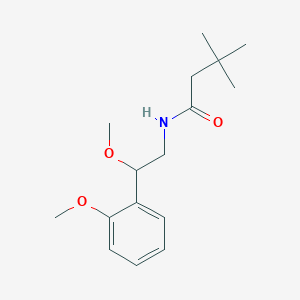
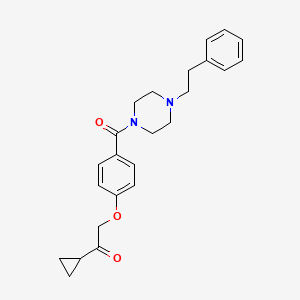


![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)
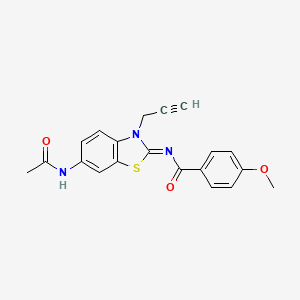
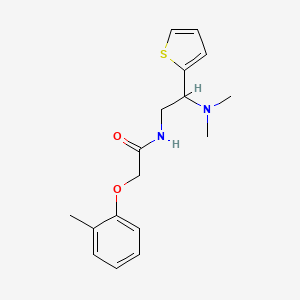
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)